- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

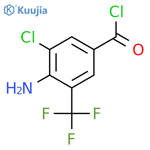

Cas no 97760-76-4 (1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one)

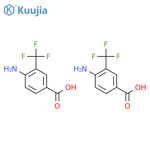

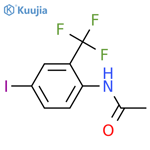

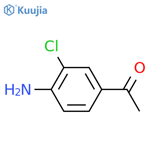

![1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one structure](https://pt.kuujia.com/scimg/cas/97760-76-4x500.png)

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone

- 1-(4-Amino-3-chloro-5-trifluoromethyl-phenyl)-ethanone

- 4'-AMINO-3'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENON

- 4-Amino-3-Chloro-5-(Trifluoromethyl)Acetophenon

- 4'-amino-3'-chloro-5'-(trifluoromethyl)acetophenone

- Ethanone, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-

- 4'-AMINO-3'-CHLORO-5'-TRIFLUOROMETHYLACETOPHENONE

- (trifluoromethyl)acetophenone

- PubChem10184

- KSC679K0L

- 4'-Amino-3'-chloro-5'-

- 3'-chloro-4'-Amino-5

- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone (ACI)

- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one

- BCP17332

- AKOS015841054

- MFCD09907719

- DTXSID70538087

- CL8660

- DB-016052

- SCHEMBL5166345

- DS-17663

- GVPVKKWXJXESIC-UHFFFAOYSA-N

- 4-Amino-3-chloro-5-(trifluoromethyl)acetophenone

- 97760-76-4

- 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one

-

- MDL: MFCD09907719

- Inchi: 1S/C9H7ClF3NO/c1-4(15)5-2-6(9(11,12)13)8(14)7(10)3-5/h2-3H,14H2,1H3

- Chave InChI: GVPVKKWXJXESIC-UHFFFAOYSA-N

- SMILES: O=C(C)C1C=C(C(F)(F)F)C(N)=C(Cl)C=1

Propriedades Computadas

- Massa Exacta: 237.01700

- Massa monoisotópica: 237.0168260g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 5

- Contagem de Átomos Pesados: 15

- Contagem de Ligações Rotativas: 1

- Complexidade: 256

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 2.4

- Superfície polar topológica: 43.1

Propriedades Experimentais

- Densidade: 1.408

- Ponto de Fusão: 132-134 ºC

- Ponto de ebulição: 288.415°C at 760 mmHg

- Ponto de Flash: 128 ºC

- PSA: 43.09000

- LogP: 3.72480

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H302-H315-H319-H335

- Declaração de Advertência: P261-P305+P351+P338

- Condição de armazenamento:Keep in dark place,Inert atmosphere,2-8°C

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Dados aduaneiros

- CÓDIGO SH:2922399090

- Dados aduaneiros:

China Customs Code:

2922399090Overview:

2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Summary:

2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| abcr | AB481647-5 g |

4'-Amino-3'-chloro-5'-trifluoromethylacetophenone; . |

97760-76-4 | 5g |

€353.10 | 2023-04-20 | ||

| Ambeed | A220118-100mg |

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |

97760-76-4 | 97% | 100mg |

$19.0 | 2025-02-27 | |

| Alichem | A013027147-1g |

4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone |

97760-76-4 | 97% | 1g |

$1564.50 | 2023-08-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1508-100MG |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one |

97760-76-4 | 95% | 100MG |

¥ 99.00 | 2023-04-12 | |

| Chemenu | CM256041-5g |

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |

97760-76-4 | 95% | 5g |

$273 | 2022-06-09 | |

| Fluorochem | 211646-1g |

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |

97760-76-4 | 95% | 1g |

£45.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112309-5g |

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |

97760-76-4 | 95% | 5g |

¥2140.00 | 2024-04-23 | |

| TRC | A603575-250mg |

1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone |

97760-76-4 | 250mg |

$ 414.00 | 2023-09-08 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1508-5G |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one |

97760-76-4 | 95% | 5g |

¥ 1,445.00 | 2023-04-12 | |

| 1PlusChem | 1P00IKFY-1g |

Ethanone, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]- |

97760-76-4 | 97% | 1g |

$48.00 | 2025-03-01 |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Método de produção

Synthetic Routes 1

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

2.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

3.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

3.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

3.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

3.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

Synthetic Routes 2

2.1 Solvents: Toluene ; 8 h, reflux

3.1 Solvents: Dimethylformamide ; 6 h, 150 °C

4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

4.2 Reagents: Acetic acid ; pH 7 - 8, cooled

4.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

5.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

5.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

6.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

7.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

7.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

7.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

7.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

Synthetic Routes 3

1.2 0.5 h, reflux; 2 h, reflux

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt

1.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux

1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

1.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

1.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

1.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

- Synthesis of deuterium-labelled trantinterolSynthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Journal of Labelled Compounds and Radiopharmaceuticals, 2010, 53(13), 779-781

Synthetic Routes 4

2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 5

2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

2.2 Reagents: Acetic acid ; pH 7 - 8, cooled

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

3.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

3.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

4.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

5.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

5.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

5.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

5.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

Synthetic Routes 6

1.2 Reagents: Acetic acid ; pH 7 - 8, cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

2.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

3.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

4.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

4.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

4.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

4.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

Synthetic Routes 7

- Synthesis of further amino-halogen-substituted phenyl aminoethanols, Arzneimittel-Forschung, 1984, , 1612-24

Synthetic Routes 8

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 9

2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

2.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

2.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

2.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

1.1 Reagents: Thionyl chloride ; 2 h, reflux

2.1 Reagents: Ethanol, magnesium salt (1:1) Solvents: Ethanol , Tetrahydrofuran ; rt; 2 h, reflux

2.2 0.5 h, reflux; 2 h, reflux

2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt

2.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux

2.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideSynthesis of deuterium-labelled trantinterol, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

Synthetic Routes 10

2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt

3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 11

2.1 Solvents: Dimethylformamide ; 6 h, 150 °C

3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

3.2 Reagents: Acetic acid ; pH 7 - 8, cooled

3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

4.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

4.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

5.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

6.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

6.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

6.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

6.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Raw materials

- 4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE

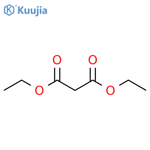

- 1,3-diethyl propanedioate

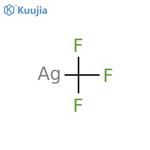

- SILVER, (TRIFLUOROMETHYL)-

- 2,5-Pyrrolidinedione, 1-(trifluoromethyl)-

- 4-Iodo-2-trifluoromethylaniline

- 4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid

- 4-amino-3-(trifluoromethyl)benzoic acid

- 1-(4-amino-3-chloro-phenyl)ethanone

- N-Bromosuccinimide

- N-4-Cyano-2-(trifluoromethyl)phenylacetamide

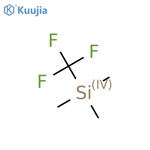

- trimethyl(trifluoromethyl)silane

- 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Preparation Products

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Literatura Relacionada

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

3. Back matter

-

Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

97760-76-4 (1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one) Produtos relacionados

- 2172436-52-9({1-(2-cyclobutylethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 549483-36-5(2-Cyano-N-(2,4-dibromophenyl)acetamide)

- 155913-31-8(N-(5-(Propionyloxy)pentyl Acrylate) rac-cis-Laudanosine Benzenesulfonate)

- 1956380-67-8(1-Cbz-6-iodo-5-oxo-1,4-diazepane)

- 923119-31-7(2-Chloro-N-Cyclohexyl-N-(1,3-Thiazol-2-Yl)Propanamide)

- 1249990-48-4(3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine)

- 1567113-09-0(2-fluoro-4-(thiophen-3-yl)butan-1-amine)

- 1956319-49-5(7-(Benzyloxy)-N-(3-chloro-4-fluorophenyl)-6-methoxybenzo[D][1,2,3]triazin-4-amine)

- 2228826-99-9(O-2-(2,5-dimethylthiophen-3-yl)propan-2-ylhydroxylamine)

- 1903032-65-4(3-chloro-2-methyl-N-2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethylbenzene-1-sulfonamide)